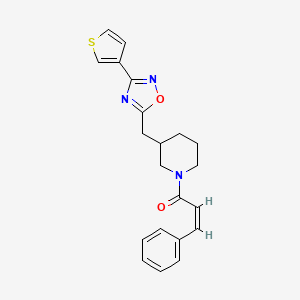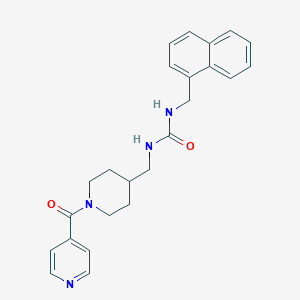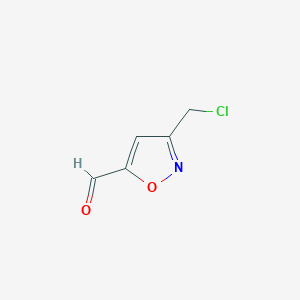
(R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3,3-dimethylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you’re asking about contains a tert-butyldimethylsilyl (TBDMS) group. This group is often used in organic chemistry as a protective group for alcohols . It’s known for its stability and the ease with which it can be added and removed from a molecule .
Molecular Structure Analysis
The TBDMS group consists of a silicon atom bonded to a tert-butyl group and two methyl groups. This gives the group a tetrahedral geometry around the silicon atom .Chemical Reactions Analysis
Compounds with a TBDMS group are typically stable under a variety of conditions. The group can be removed using an acid, such as TBAF or HF .Applications De Recherche Scientifique
Tertiary Butyl Ester Synthesis
®-5-(((tert-butyldimethylsilyl)oxy)methyl)-3,3-dimethylpyrrolidin-2-one: serves as a precursor for the synthesis of tertiary butyl esters. These esters play a crucial role in synthetic organic chemistry. Researchers have developed a straightforward method for introducing the tert-butoxycarbonyl (Boc) group into diverse organic compounds using flow microreactor systems. Compared to traditional batch methods, this flow process is more efficient, versatile, and sustainable .
Functional Group Derivatization for GC-MS Analysis
The compound’s tert-butyldimethylsilyl (tBDMS) moiety allows for versatile derivatization prior to gas chromatography-mass spectrometry (GC-MS) analysis. Researchers use tBDMS derivatization to enhance the detectability of various functional groups, including –COOH, –NH₂, –SH, –SO₂H, –OH, –C=O, and –NH–OH. This methodology facilitates the identification and quantification of neurochemicals and other analytes in complex samples .
Lithium Anode Surface Modification
In the realm of energy storage, ®-5-(((tert-butyldimethylsilyl)oxy)methyl)-3,3-dimethylpyrrolidin-2-one has been investigated for surface modification of lithium metal anodes. Lithium metal is an attractive anode material due to its high theoretical specific capacity. However, the formation of uncontrollable lithium dendrites on the anode surface hinders its practical use. Researchers explore TBDMSP-based coatings to mitigate dendrite growth and improve the stability of lithium anodes .
Propriétés
IUPAC Name |
(5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3-dimethylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO2Si/c1-12(2,3)17(6,7)16-9-10-8-13(4,5)11(15)14-10/h10H,8-9H2,1-7H3,(H,14,15)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHNOUXNRYHTJW-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1=O)CO[Si](C)(C)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H](NC1=O)CO[Si](C)(C)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3,3-dimethylpyrrolidin-2-one | |
CAS RN |
2089389-05-7 |
Source


|
| Record name | (5R)-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3,3-dimethylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-Oxo-3H-pyrido[3,4-d]pyrimidine-6-carbonyl)amino]benzenesulfonyl fluoride](/img/structure/B2821875.png)

![6,8-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2821878.png)
![2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2821879.png)

![3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2821884.png)
![N-(3-Chlorophenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2821885.png)
![(3,5-dimethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2821886.png)


